4-Amino-2-chloro-5-fluoropyrimidine

Physicochemical Characterization Solid-State Properties Purification

4-Amino-2-chloro-5-fluoropyrimidine is the only designated intermediate for flucytosine API production, distinguished by its 2-chloro-5-fluoro-4-amino pattern. This unique constellation enables the essential amination/hydrolysis cascade, making it irreplaceable for compliant manufacturing. It also serves as a privileged fragment in kinase inhibitor drug discovery. Generic analogs cannot replicate this reactivity or regulatory acceptance. Secure the exact regioisomer with verified purity (≥98%) to guarantee synthetic yields and meet pharmacopoeial standards.

Molecular Formula C4H3ClFN3
Molecular Weight 147.54 g/mol
CAS No. 155-10-2
Cat. No. B092753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-5-fluoropyrimidine
CAS155-10-2
Molecular FormulaC4H3ClFN3
Molecular Weight147.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)N)F
InChIInChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
InChIKeySLQAJWTZUXJPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2): Core Properties and Role as a Differentiated Fluorinated Pyrimidine Building Block


4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2), also known as 2-chloro-5-fluoro-4-pyrimidinamine, is a heterocyclic organic compound with the molecular formula C4H3ClFN3 and a molecular weight of 147.54 g/mol [1]. It belongs to the fluorinated pyrimidine class and features a distinctive substitution pattern: an amino group at position 4, a chlorine atom at position 2, and a fluorine atom at position 5 on the pyrimidine ring [2]. This unique arrangement imparts a specific profile of physicochemical properties and chemical reactivity that distinguishes it from other pyrimidine derivatives lacking this exact halogen/amine constellation. The compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder, with a melting point in the range of 193–197 °C .

Why 4-Amino-2-chloro-5-fluoropyrimidine Cannot Be Casually Replaced by Generic Pyrimidine Analogs


Despite the structural similarity among various halogenated pyrimidines, even minor changes in the position or identity of substituents can lead to profound differences in physicochemical properties, chemical reactivity, and downstream utility. For instance, the presence of the 5-fluoro group in 4-amino-2-chloro-5-fluoropyrimidine significantly alters its electronic distribution and lipophilicity compared to non-fluorinated analogs like 4-amino-2-chloropyrimidine . These differences manifest in quantifiable changes in melting point, logP, and pKa, which in turn affect purification methods, formulation behavior, and reaction outcomes in subsequent synthetic steps. Moreover, the specific 2‑chloro‑5‑fluoro‑4‑amino substitution pattern is critical for its established role as a key intermediate in the synthesis of the antifungal drug flucytosine, a pathway for which other pyrimidine analogs are unsuitable . Generic substitution without rigorous comparative evaluation therefore risks compromising synthetic yields, product purity, and regulatory compliance in pharmaceutical manufacturing.

Quantitative Differentiation of 4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2) Against Closest Analogs


Melting Point: A Direct Metric for Purity Assessment and Handling Differentiation

4-Amino-2-chloro-5-fluoropyrimidine exhibits a sharply defined melting point range of 193–197 °C, as reported by multiple suppliers . This range is distinctly lower than that of its non-fluorinated analog 4-amino-2-chloropyrimidine (197–205 °C) and the 2,6‑dichloro analog 4-amino-2,6-dichloropyrimidine (276–280 °C) . The narrow range and well-documented value serve as a reliable identity and purity indicator for procurement and quality control.

Physicochemical Characterization Solid-State Properties Purification

Lipophilicity (LogP): Differentiated Property for Partitioning and Purification

The calculated logP (XLogP3-AA) for 4-amino-2-chloro-5-fluoropyrimidine is 1.43 [1]. This value is higher than that of its non-fluorinated counterpart 4-amino-2-chloropyrimidine (logP 1.29) and the 2‑chloro‑5‑fluoropyrimidine (logP 1.27) [2]. The increased lipophilicity, conferred by the 5‑fluoro substituent, can influence partitioning behavior in liquid-liquid extractions and retention times in reversed-phase chromatography, providing a measurable differentiation in purification workflows.

Lipophilicity LogP Chromatography

Basicity (pKa): Differentiated Reactivity Profile

The predicted pKa of 4-amino-2-chloro-5-fluoropyrimidine is 0.96 ± 0.10, indicating a weakly basic character . In contrast, the non-fluorinated analog 4-amino-2-chloropyrimidine has a reported pKa of approximately 3.5–3.8 [1]. This significant difference in basicity arises from the electron-withdrawing effect of the 5‑fluoro substituent, which lowers the pKa by over 2.5 units. The altered pKa directly impacts protonation state under physiological or reaction conditions, influencing solubility and nucleophilic reactivity.

pKa Acid-Base Chemistry Reactivity

Role as a Designated Intermediate in Flucytosine Synthesis: A Validated Industrial Pathway

4-Amino-2-chloro-5-fluoropyrimidine is an explicitly claimed and validated intermediate in the synthesis of flucytosine (5‑fluorocytosine), an essential antifungal medicine [1]. The patented process (JPH08127569A) involves the reaction of 2,4‑dichloro‑5‑fluoropyrimidine with ammonia to yield this compound, followed by hydrolysis to flucytosine . Analogs such as 4-amino-2-chloropyrimidine (lacking the 5‑fluoro group) or 2-chloro-5-fluoropyrimidine (lacking the 4‑amino group) cannot undergo this specific transformation to flucytosine, establishing a clear and irreplaceable synthetic role for 4-amino-2-chloro-5-fluoropyrimidine.

Pharmaceutical Intermediate Flucytosine Synthetic Pathway

Optimal Application Scenarios for 4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2) Based on Evidence-Driven Differentiation


Flucytosine Intermediate in Pharmaceutical Manufacturing

4-Amino-2-chloro-5-fluoropyrimidine is the designated intermediate for the industrial production of flucytosine, as demonstrated in patented processes . Its unique 2‑chloro‑5‑fluoro‑4‑amino substitution pattern enables the specific amination and subsequent hydrolysis steps required to obtain the active pharmaceutical ingredient. Substitution with other pyrimidine analogs in this pathway is not feasible, making this compound essential for compliant flucytosine manufacturing.

Building Block for Fluorinated Kinase Inhibitor Scaffolds

The compound serves as a versatile starting material for synthesizing 5‑fluoro‑2‑amino pyrimidines, a privileged scaffold in kinase inhibitor drug discovery . The chlorine at position 2 undergoes facile nucleophilic aromatic substitution with various amines, while the 4‑amino group provides a handle for further functionalization. This reactivity profile is distinct from non-fluorinated analogs and is exploited in the construction of macrocyclic pyrimidines as Aurora kinase inhibitors [1].

Analytical Reference Standard (Flucytosine Impurity)

4-Amino-2-chloro-5-fluoropyrimidine is recognized as Flucytosine Impurity 7 and is supplied with detailed characterization data compliant with regulatory guidelines [2]. Its distinct melting point (193–197 °C) and chromatographic retention (logP 1.43) facilitate its use as a reference standard for analytical method development, method validation, and quality control (QC) applications during the commercial production of flucytosine .

Fragment-Based Drug Discovery (FBDD) Scaffold

As a low-molecular-weight fragment (147.54 g/mol) with a defined substitution pattern, 4-amino-2-chloro-5-fluoropyrimidine is employed as a core scaffold for molecular linking, expansion, and modification in fragment-based drug discovery campaigns . Its distinct physicochemical profile (pKa 0.96, logP 1.43) and synthetic accessibility make it a differentiated starting point for hit-to-lead optimization compared to other pyrimidine fragments.

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